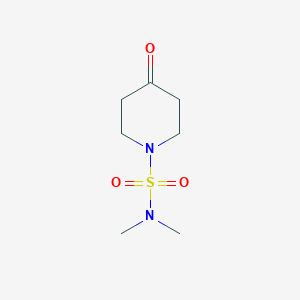

N,N-dimethyl-4-oxopiperidine-1-sulfonamide

説明

“N,N-dimethyl-4-oxopiperidine-1-sulfonamide” is a versatile chemical compound used in various scientific research. With its exceptional properties, it finds applications in fields like pharmaceuticals, organic synthesis, and medicinal chemistry .

Synthesis Analysis

The synthesis of sulfonamide derivatives, which could potentially include “this compound”, has been carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis

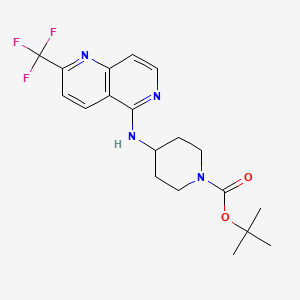

The molecular formula of “this compound” is C7H14N2O3S, and its molecular weight is 206.26 . The IUPAC name is N,N-dimethyl-4-oxo-1-piperidinecarboxamide .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 50-52 degrees Celsius .科学的研究の応用

Chemical Synthesis and Reactions

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is involved in various chemical synthesis processes. A study by Fu et al. (2019) describes the double intraannular C-N bond cleavages of N-alkyl 4-oxopiperidinium salts, a process important in producing unsymmetrical tertiary sulfonamides, which include this compound derivatives. This reaction is significant due to its metal- and oxidant-free conditions, highlighting an efficient and cleaner approach in organic synthesis (Fu et al., 2019).

Electrochemical Studies

The electrochemical behavior of this compound and its derivatives is another area of interest. Asirvatham and Hawley (1974) conducted a study on the redox behavior of these compounds, finding that the tertiary sulfonamide undergoes reversible reduction, which is crucial in understanding the electrochemical properties of these substances. This knowledge can be pivotal in fields like material science and electrochemistry (Asirvatham & Hawley, 1974).

Antioxidant and Neuroprotective Properties

A study by Randazzo et al. (2011) investigated the neuroprotective properties of this compound derivatives. These compounds showed potential in protecting retinal cells against light-induced damage, suggesting their use in treating conditions like age-related macular degeneration (Randazzo et al., 2011).

Application in Organic Reactions

This compound is also utilized in various organic reactions. Yeşildağ et al. (2014) described a one-pot synthesis of acridine sulfonamide compounds using sulfuric acid as a catalyst. This process exemplifies the role of this compound in facilitating efficient organic synthesis (Yeşildağ et al., 2014).

Photophysical and Anion-Sensing Properties

Lin et al. (2007) explored the photophysical and anion-sensing properties of quinoxalinebis(sulfonamide) functionalized receptors, which include this compound derivatives. These compounds can interact with various anions, offering potential applications in sensing technologies and materials science (Lin et al., 2007).

Safety and Hazards

作用機序

Target of Action

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as bacteriostatic agents . They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the binding site of dihydropteroate synthetase . This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting this pathway, sulfonamides prevent the formation of essential nucleotides, thereby inhibiting DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of purines and pyrimidines, which are necessary for DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of drugs .

特性

IUPAC Name |

N,N-dimethyl-4-oxopiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-8(2)13(11,12)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEKOLHUQGSLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)

![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)

![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)

![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)

![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)

![2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline](/img/structure/B1385691.png)